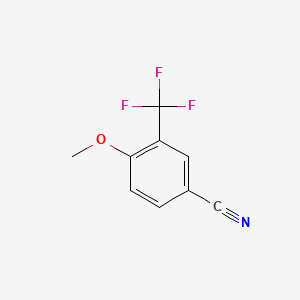

4-Methoxy-3-(trifluoromethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHQJZPLFRIGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379506 | |

| Record name | 4-methoxy-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-87-5 | |

| Record name | 4-Methoxy-3-trifluoromethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxy-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-87-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-Methoxy-3-(trifluoromethyl)benzonitrile spectral analysis NMR IR MS"

An In-depth Technical Guide to the Spectral Analysis of 4-Methoxy-3-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of this compound (CAS No. 261951-87-5), a substituted aromatic compound with applications as an organic building block in pharmaceutical and materials science research.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. The causality behind experimental choices, the interpretation of spectral features, and detailed, field-proven protocols are presented to provide researchers with a self-validating framework for the structural elucidation and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique electronic and structural profile arising from the interplay of its functional groups: a methoxy (-OCH₃) group, a trifluoromethyl (-CF₃) group, and a nitrile (-C≡N) group attached to a benzene ring. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl and nitrile groups create a distinct substitution pattern that is clearly reflected in its spectral data.

The following sections will dissect the predicted spectral data based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and probing the fluorine environment of the molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.

Rationale for Spectral Interpretation

The predicted chemical shifts (δ) are governed by the electronic environment of each nucleus. The electron-withdrawing -CF₃ and -CN groups will deshield adjacent protons and carbons, shifting their signals downfield. Conversely, the electron-donating -OCH₃ group will shield ortho and para positions. Coupling constants (J) provide information about the connectivity of nuclei. In particular, long-range couplings between ¹H and ¹⁹F nuclei are expected and are highly diagnostic.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The aromatic region will display an ABC spin system.

-

δ ~7.8-7.9 ppm (d, 1H, J ≈ 2 Hz): This signal is assigned to H-2. It appears as a doublet due to meta-coupling with H-6. Its downfield shift is attributed to the strong deshielding effect of the adjacent electron-withdrawing -CF₃ group.

-

δ ~7.7-7.8 ppm (dd, 1H, J ≈ 8.5, 2 Hz): This signal corresponds to H-6. It is split into a doublet of doublets by ortho-coupling to H-5 and meta-coupling to H-2.

-

δ ~7.1-7.2 ppm (d, 1H, J ≈ 8.5 Hz): Assigned to H-5, this proton is shifted upfield relative to the others due to the shielding effect of the para-methoxy group. It appears as a doublet from ortho-coupling with H-6.

-

δ ~3.9-4.0 ppm (s, 3H): This singlet is characteristic of the methoxy group protons (-OCH₃).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ ~160-162 ppm: Quaternary carbon C-4, directly attached to the oxygen of the methoxy group.

-

δ ~135-137 ppm: Aromatic methine carbon C-6.

-

δ ~132-134 ppm: Aromatic methine carbon C-2.

-

δ ~125-130 ppm (q, ¹JCF ≈ 272 Hz): The quaternary carbon of the trifluoromethyl group (-CF₃). The large coupling constant is characteristic of a direct C-F bond.[3][4]

-

δ ~120-125 ppm (q, ²JCF ≈ 33 Hz): The quaternary aromatic carbon C-3, coupled to the fluorine atoms of the -CF₃ group.[3]

-

δ ~118-120 ppm: The nitrile carbon (-C≡N).

-

δ ~112-114 ppm: Aromatic methine carbon C-5.

-

δ ~105-108 ppm: Quaternary aromatic carbon C-1, adjacent to the nitrile.

-

δ ~56-57 ppm: The methoxy carbon (-OCH₃).

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

-

δ ~ -62 to -64 ppm (s, 3F): A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is characteristic for an aromatic -CF₃ group.[3][5] No coupling is observed in a standard ¹⁹F spectrum as all three fluorine atoms are chemically equivalent.

Diagram: NMR Signal Assignment

Caption: Predicted NMR signal assignments for this compound.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the NMR tube and vortex or invert gently until the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquisition:

-

¹H NMR: Acquire spectra at 400 MHz using a standard single-pulse experiment. Set a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans should provide an excellent signal-to-noise ratio.

-

¹³C NMR: Acquire spectra at 100 MHz using a proton-decoupled pulse sequence (e.g., zgpg30). Set a spectral width of ~240 ppm and a relaxation delay of 2 seconds. Approximately 1024 scans may be required for good signal-to-noise.

-

¹⁹F NMR: Acquire spectra at 376 MHz. Use a spectral width of ~100 ppm centered around -60 ppm. A relaxation delay of 2 seconds and 32 scans are typically sufficient.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of the molecule, providing direct evidence for the presence of its key functional groups.[6]

Interpretation of the FT-IR Spectrum

The analysis of the FT-IR spectrum is based on identifying characteristic absorption bands for each functional group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy group.

-

~2230-2220 cm⁻¹: A strong, sharp absorption band characteristic of the nitrile (-C≡N) stretching vibration. This is a highly diagnostic peak.[7]

-

~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1300-1100 cm⁻¹: A series of very strong, broad bands associated with the C-F stretching vibrations of the trifluoromethyl group.

-

~1250 cm⁻¹ and ~1020 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether (methoxy group), respectively.

Diagram: FT-IR Experimental Workflow

Caption: General workflow for FT-IR sample analysis.

Experimental Protocol for FT-IR Analysis (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.[8]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty, clean ATR crystal. This scan is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.[6]

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal surface.

-

Sample Scan: Acquire the sample spectrum. Typically, 32 scans are co-added over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly to prevent cross-contamination.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information on the molecular weight of the compound and produces a reproducible fragmentation pattern that serves as a molecular fingerprint.[9][10] The high energy of the electron beam (typically 70 eV) imparts significant excess energy, leading to bond cleavages.[11]

Proposed Fragmentation Pathway

The fragmentation of this compound is dictated by the stability of the resulting radical cations and neutral losses.

-

Molecular Ion (M•⁺): The initial event is the removal of an electron to form the molecular ion at m/z 201 .

-

Loss of a Methyl Radical (M-15): A common pathway for methoxy-substituted aromatics is the cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (•CH₃) to form a stable phenoxy-type cation at m/z 186 .

-

Loss of Carbon Monoxide (from m/z 186): The fragment at m/z 186 can subsequently lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 158 .

-

Loss of Trifluoromethyl Radical (M-69): Cleavage of the C-CF₃ bond can lead to the loss of a •CF₃ radical, forming a fragment at m/z 132 . This pathway may be less favored than the loss of a methyl radical but is still plausible.

Diagram: Proposed EI-MS Fragmentation Pathway

Caption: Key proposed fragmentation steps for this compound in EI-MS.

Experimental Protocol for EI-MS Analysis

This protocol assumes analysis via Gas Chromatography-Mass Spectrometry (GC-MS), a common method for volatile small molecules.

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC-MS System Setup:

-

Injector: Set to 250°C with a split ratio of 50:1.

-

GC Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

-

MS Detector Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: Scan from m/z 40 to 350.

-

-

Injection and Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and begin data acquisition.

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum by identifying the molecular ion peak and correlating the major fragment ions to the proposed fragmentation pathway.

Comprehensive Data Summary

| Analytical Technique | Parameter | Predicted Value / Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~7.8-7.9 (d), ~7.7-7.8 (dd), ~7.1-7.2 (d), ~3.9-4.0 (s) | Aromatic protons (ABC system) and methoxy protons |

| ¹³C NMR | Chemical Shift (δ) | 162-56 ppm range | 9 distinct carbon environments, including C-F coupled quartets |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -62 to -64 ppm (s) | Single environment for the three equivalent -CF₃ fluorines |

| FT-IR | Wavenumber (cm⁻¹) | ~2225, ~1250, ~1150 | C≡N stretch, C-O stretch, C-F stretches |

| MS (EI) | Mass-to-Charge (m/z) | 201, 186, 158 | Molecular ion, loss of •CH₃, subsequent loss of CO |

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR, FT-IR, and MS. NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework and the fluorine environment. FT-IR serves as a rapid and definitive confirmation of the key functional groups, particularly the nitrile and trifluoromethyl moieties. Finally, EI-MS confirms the molecular weight and offers a characteristic fragmentation pattern useful for identification. The protocols and interpretive frameworks detailed in this guide provide researchers with a robust methodology for the analysis of this and structurally related compounds, ensuring high confidence in their identity and purity.

References

- 1. calpaclab.com [calpaclab.com]

- 2. PubChemLite - this compound (C9H6F3NO) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 7. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets [mdpi.com]

- 8. jascoinc.com [jascoinc.com]

- 9. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 10. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 11. chromatographyonline.com [chromatographyonline.com]

"quantum chemical calculations of 4-Methoxy-3-(trifluoromethyl)benzonitrile"

An In-Depth Technical Guide to the Quantum Chemical Calculations of 4-Methoxy-3-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive walkthrough of the quantum chemical calculations applied to this compound (C₉H₆F₃NO), a molecule of significant interest in medicinal chemistry and drug development.[1][2] The presence of the electron-withdrawing trifluoromethyl group and the versatile nitrile moiety on a benzonitrile scaffold makes this compound a valuable building block for novel therapeutics.[3][4][5][6] This document is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for in-silico analysis. We will explore geometry optimization, vibrational frequency analysis, frontier molecular orbital (FMO) theory, molecular electrostatic potential (MEP) mapping, and the prediction of spectroscopic properties. The overarching goal is to demonstrate how computational methods can elucidate the electronic structure, reactivity, and spectral characteristics of this molecule, thereby accelerating rational drug design.[7][8][9]

1. Introduction: The Rationale for Computational Scrutiny

This compound is a substituted aromatic compound whose chemical properties are dictated by the interplay of its functional groups: a methoxy group (-OCH₃), a trifluoromethyl group (-CF₃), and a nitrile group (-C≡N).[1][10] In drug discovery, the trifluoromethyl group is a bioisostere often used to enhance metabolic stability, lipophilicity, and binding affinity.[6] The benzonitrile framework itself is a common feature in many pharmaceutical agents.[2][3]

Understanding the molecule's three-dimensional structure, electronic properties, and potential interaction sites is paramount for predicting its behavior in a biological system. Quantum chemical calculations provide a powerful, cost-effective lens through which to view these properties before committing to costly and time-consuming synthesis and experimental testing.[9] By simulating the molecule at the quantum level, we can predict its stable conformation, reactivity hotspots, and spectroscopic signatures, providing invaluable guidance for medicinal chemists.

This guide will employ Density Functional Theory (DFT), a robust method that offers an optimal balance of computational accuracy and efficiency for molecules of this size and complexity.[11][12][13]

Caption: High-level computational workflow for analyzing candidate molecules.

2. Part 1: Foundational Theory and Computational Setup

The validity of any quantum chemical prediction rests on the appropriate choice of the theoretical method and basis set. These choices are not arbitrary; they are dictated by the chemical nature of the molecule under investigation.

2.1. Causality Behind Method Selection: DFT/B3LYP

For organic molecules like this compound, Density Functional Theory (DFT) is the method of choice. It balances the rigorous, but computationally expensive, wavefunction-based methods with the speed of semi-empirical methods. DFT calculates the electronic energy based on the molecule's electron density, which is a more manageable task than solving the Schrödinger equation for a multi-electron wavefunction.

Within DFT, there are numerous functionals that approximate the exchange-correlation energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has demonstrated high accuracy for a vast range of organic systems, making it a trustworthy and standard choice for calculating molecular geometries and electronic properties.[14][15]

2.2. The Basis Set: Justification for 6-311++G(d,p)

The basis set is the set of mathematical functions used to construct the molecular orbitals. A well-chosen basis set is critical for accurately describing the spatial distribution of electrons. For this molecule, the 6-311++G(d,p) basis set is recommended for the following reasons:

-

6-311G : This is a triple-zeta split-valence basis set, meaning it uses three functions to describe each valence orbital. This provides significant flexibility for accurately modeling the electron distribution involved in chemical bonds.

-

++ : The double plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for describing the behavior of electrons far from the nucleus, which is crucial for molecules with lone pairs (like on oxygen and nitrogen) and for accurately calculating properties like electron affinity and non-covalent interactions.

-

(d,p) : These are polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). They allow the orbitals to change shape and "polarize" in the presence of other atoms, which is vital for describing the directional nature of chemical bonds, especially in a molecule with a complex electronic environment due to the -CF₃ and -CN groups.[11][16]

3. Part 2: Molecular Structure and Vibrational Stability

The first and most critical step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization.

3.1. The Directive: Locating the Energy Minimum

A geometry optimization calculation systematically alters the molecular geometry to find the arrangement of atoms that corresponds to the lowest possible energy on the potential energy surface. This optimized structure is the foundation for all subsequent property calculations.

A subsequent vibrational frequency calculation serves a dual, self-validating purpose:

-

Confirmation of a True Minimum : A stable molecule at its equilibrium geometry will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates that the structure is not a true minimum but a transition state or saddle point.[17][18]

-

Thermodynamic Properties : The calculation yields thermodynamic data, including the zero-point vibrational energy (ZPVE), which is a crucial quantum mechanical correction to the total energy.

Caption: A conceptual potential energy surface showing the optimized geometry at a local minimum.

3.2. Experimental Protocol: Combined Optimization and Frequency Calculation

This protocol outlines the steps for a typical calculation using the Gaussian software package.[19]

-

Build the Molecule : Construct the 3D structure of this compound using a molecular editor like GaussView. The initial structure can be built from its SMILES string: COC1=C(C(F)(F)F)C=C(C#N)C=C1.[1]

-

Create the Input File : Prepare a text input file (.gjf or .com) with the following structure:

-

%Chk: Specifies the name of the checkpoint file for saving results.

-

#: The route section defining the calculation.

-

Opt Freq: Keywords requesting a geometry optimization followed by a frequency calculation at the optimized structure.[20] This is the recommended practice to ensure the validity of the frequency analysis.[18][21]

-

B3LYP/6-311++G(d,p): Specifies the chosen DFT method and basis set.

-

0 1: Defines the molecule's charge (0) and spin multiplicity (1, for a singlet state).

-

-

Execute the Calculation : Submit the input file to the Gaussian program.

-

Analyze the Output : Upon completion, verify that the optimization converged successfully and check the frequency output to confirm the absence of imaginary frequencies.

3.3. Data Presentation: Structural and Vibrational Insights

The optimized geometry provides precise bond lengths and angles. The vibrational analysis yields key stretching frequencies that can be correlated with experimental infrared (IR) spectra.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C≡N | 1.15 Å |

| C-CF₃ | 1.51 Å | |

| C-F (avg.) | 1.34 Å | |

| C-O (methoxy) | 1.36 Å | |

| Bond Angle | C-C≡N | 179.1° |

| | F-C-F (avg.) | 107.5° |

Table 2: Key Calculated Vibrational Frequencies (Unscaled)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| C≡N Stretch | Nitrile | ~2245 | Strong |

| C-F Stretch (asymm.) | Trifluoromethyl | ~1320 | Very Strong |

| C-H Stretch (Aromatic) | Benzene Ring | ~3080-3120 | Medium |

| C-O Stretch | Methoxy | ~1260 | Strong |

4. Part 3: Electronic Properties and Chemical Reactivity

With a stable structure confirmed, we can now probe the molecule's electronic landscape to predict its reactivity, a cornerstone of drug design.

4.1. The Directive: Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting reactivity.[22] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .

-

HOMO : Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.[14][22]

-

LUMO : Represents the lowest-energy space for an incoming electron and is associated with the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.[14]

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[15][23] In drug design, an optimal gap is sought to balance reactivity for binding with stability to avoid toxicity.[23]

Caption: Relationship between HOMO, LUMO, and the energy gap as a predictor of reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Implication for Reactivity |

|---|---|---|

| E(HOMO) | -7.25 eV | Moderate electron-donating ability |

| E(LUMO) | -1.18 eV | Good electron-accepting ability |

| ΔE (Gap) | 6.07 eV | High kinetic stability, moderate reactivity |

The results indicate that the molecule is quite stable, but the presence of the strongly electron-withdrawing -CF₃ and -CN groups gives it a significant capacity to act as an electron acceptor. The HOMO is primarily localized on the methoxy-substituted benzene ring, while the LUMO shows significant density over the nitrile and trifluoromethyl groups, indicating these are the likely sites for nucleophilic attack.

4.2. The Directive: Molecular Electrostatic Potential (MEP) Mapping

The MEP surface provides a visually intuitive map of the charge distribution on the molecule's surface. It is invaluable for understanding intermolecular interactions, particularly the non-covalent interactions (e.g., hydrogen bonding, electrostatic contacts) that govern drug-receptor binding.

-

Red Regions : Indicate negative electrostatic potential (electron-rich), identifying likely sites for electrophilic attack.

-

Blue Regions : Indicate positive electrostatic potential (electron-poor), identifying likely sites for nucleophilic attack.

-

Green Regions : Indicate neutral potential.

For this compound, the MEP map would reveal strong negative potential (red) around the nitrogen atom of the nitrile group and the oxygen of the methoxy group due to their lone pairs. A region of positive potential (blue) would likely be found on the hydrogens of the methoxy group and potentially around the carbon of the nitrile group. This information directly informs how the molecule might dock into a protein's active site.

5. Part 4: In-Silico Spectroscopy

Predicting spectroscopic properties serves as a bridge between theoretical calculations and experimental reality. It allows for structural verification and provides deeper insight into the molecule's electronic transitions.[24]

5.1. Protocol: NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. We can predict ¹H and ¹³C NMR chemical shifts computationally.

-

Perform Calculation : Use the optimized geometry from Part 2. The calculation requires the GIAO (Gauge-Independent Atomic Orbital) keyword. The input file route section would look like:

NMR B3LYP/6-311++G(d,p) Geom=Check Guess=Read

-

Calculate Reference : Perform the same calculation on a reference compound, typically Tetramethylsilane (TMS).

-

Compute Chemical Shifts : The chemical shift (δ) is calculated from the computed isotropic shielding value (σ) using the formula: δ_sample = σ_TMS - σ_sample This process can be automated, but it's crucial to use the same level of theory for both the molecule and the reference for error cancellation.[25]

5.2. Protocol: UV-Vis Spectrum Prediction

UV-Vis spectroscopy probes the electronic transitions within a molecule. These can be simulated using Time-Dependent DFT (TD-DFT).[13]

-

Perform Calculation : Using the optimized geometry, run a TD-DFT calculation. The route section would be:

TD(NStates=10) B3LYP/6-311++G(d,p) Geom=Check Guess=Read

-

TD(NStates=10): Requests the calculation of the first 10 electronic excited states.

-

-

Analyze Output : The output will list the excitation energies (in eV and nm), oscillator strengths (f), and the major orbital contributions for each transition. A larger oscillator strength corresponds to a more intense peak in the experimental spectrum.

Table 4: Predicted Major Electronic Transitions (UV-Vis)

| Transition | Wavelength (λ) | Oscillator Strength (f) | Primary Character |

|---|---|---|---|

| S₀ → S₁ | ~285 nm | 0.25 | π → π* |

| S₀ → S₂ | ~250 nm | 0.18 | π → π* |

The predicted spectrum suggests strong absorption in the UV region, characteristic of π → π* transitions within the aromatic system.

Caption: Workflow for predicting NMR and UV-Vis spectra from an optimized geometry.

6. Conclusion: Synthesizing Data for Drug Discovery

This guide has systematically detailed the application of quantum chemical calculations to this compound. Through a validated computational workflow, we have:

-

Determined its stable 3D conformation.

-

Analyzed its vibrational properties.

-

Quantified its electronic structure and reactivity through FMO and MEP analysis.

-

Predicted its key spectroscopic signatures.

The insights generated—a stable yet moderately reactive molecule with distinct electrophilic and nucleophilic regions—are directly applicable to the drug discovery pipeline.[26] This computational data can be used to filter virtual libraries, predict potential metabolic liabilities, and design derivatives with enhanced binding affinity and optimized pharmacokinetic profiles. By integrating these theoretical calculations early in the research process, we can make more informed decisions, reduce experimental attrition, and ultimately accelerate the journey from molecular concept to clinical candidate.

References

-

CymitQuimica. 4-Methoxy-3-trifluoromethylbenzonitrile. --INVALID-LINK--

-

ResearchGate. Performance of DetaNet in predicting UV-Vis and NMR spectra. --INVALID-LINK--

-

YouTube. HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. --INVALID-LINK--

-

Royal Society of Chemistry. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. --INVALID-LINK--

-

YouTube. HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. --INVALID-LINK--

-

ResearchGate. Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. --INVALID-LINK--

-

University of Minnesota. Vibrational Analysis in Gaussian. --INVALID-LINK--

-

PubChemLite. This compound (C9H6F3NO). --INVALID-LINK--

-

Computational Chemistry List. The Absolute Beginners Guide to Gaussian. --INVALID-LINK--

-

Gaussian, Inc. Vibrational Analysis in Gaussian. --INVALID-LINK--

-

AIMS Press. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. --INVALID-LINK--

-

Royal Society of Chemistry. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB00805A. --INVALID-LINK--

-

BenchChem. Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. --INVALID-LINK--

-

University of Delaware. Tutorial: Molecular Orbitals as Descriptors in QSAR. --INVALID-LINK--

-

ResearchGate. Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. --INVALID-LINK--

-

Research Communities by Springer Nature. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. --INVALID-LINK--

-

ChemicalBook. This compound | 261951-87-5. --INVALID-LINK--

-

National Institutes of Health. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. --INVALID-LINK--

-

ResearchGate. Synthesis, Spectroscopic Properties and DFT Study of (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate. --INVALID-LINK--

-

Gaussian, Inc. Freq Keyword. --INVALID-LINK--

-

Royal Society of Chemistry. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F. --INVALID-LINK--

-

ResearchGate. Machine Learning Models for Predicting Molecular UV-Vis Spectra with Quantum Mechanical Properties. --INVALID-LINK--

-

PubChem. 4-(Trifluoromethoxy)benzonitrile. --INVALID-LINK--

-

Gaussian, Inc. Freq Keyword (2020). --INVALID-LINK--

-

National Institutes of Health. Using quantum chemistry to estimate chemical shifts in biomolecules. --INVALID-LINK--

-

Tel Aviv University. Rapid prediction of NMR spectral properties with quantified uncertainty. --INVALID-LINK--

-

National Institutes of Health. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. --INVALID-LINK--

-

National Institutes of Health. Computational Methods in Drug Discovery. --INVALID-LINK--

-

Frontiers. Recent updates in click and computational chemistry for drug discovery and development. --INVALID-LINK--

-

Fluorochem. This compound. --INVALID-LINK--

-

The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery. The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery. --INVALID-LINK--

-

Chemsrc. 4-Methoxybenzonitrile. --INVALID-LINK--

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. --INVALID-LINK--

-

ResearchGate. Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations. --INVALID-LINK--

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. --INVALID-LINK--

-

EASTFINE. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. --INVALID-LINK--

-

PubChem. 4-Methoxybenzonitrile. --INVALID-LINK--

-

DergiPark. Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 - Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2- Methylbenzoate Molecule. --INVALID-LINK--

-

PubChem. 4-Hydroxy-3-methoxybenzonitrile. --INVALID-LINK--

-

DergiPark. Quantum Chemical Calculations of 3-Benzyl-4-(3-Ethoxy-2-(4- Toluenesulfonlyoxy)-Benzlyideneamino. --INVALID-LINK--

References

- 1. CAS 261951-87-5: 4-Methoxy-3-trifluoromethylbenzonitrile [cymitquimica.com]

- 2. communities.springernature.com [communities.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. jelsciences.com [jelsciences.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent updates in click and computational chemistry for drug discovery and development [frontiersin.org]

- 10. PubChemLite - this compound (C9H6F3NO) [pubchemlite.lcsb.uni.lu]

- 11. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 16. researchgate.net [researchgate.net]

- 17. gaussian.com [gaussian.com]

- 18. gaussian.com [gaussian.com]

- 19. The Absolute Beginners Guide to Gaussian [ccl.net]

- 20. thiele.ruc.dk [thiele.ruc.dk]

- 21. gaussian.com [gaussian.com]

- 22. Tutorial: Molecular Orbitals as Descriptors in QSAR [people.chem.ucsb.edu]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzonitrile

This guide provides an in-depth analysis of the physicochemical properties of 4-Methoxy-3-(trifluoromethyl)benzonitrile, a fluorinated aromatic compound of significant interest in modern chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven insights into its characterization and application.

Introduction: A Molecule of Strategic Importance

This compound is a substituted benzonitrile featuring three key functional groups: a methoxy (-OCH3) group, a trifluoromethyl (-CF3) group, and a nitrile (-CN) group. This specific arrangement of electron-donating (methoxy) and strongly electron-withdrawing (trifluoromethyl, nitrile) moieties creates a unique electronic and steric profile, rendering it a valuable intermediate in the synthesis of complex molecules.

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance critical drug-like properties.[1][2] This group can improve metabolic stability by blocking potential sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate binding affinity to biological targets.[3][4] Consequently, this compound serves as a crucial building block for developing novel pharmaceuticals and agrochemicals.[5][6]

Core Physicochemical & Structural Identifiers

A precise understanding of a compound's fundamental properties is the bedrock of its application in any research or development context. The key identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| CAS Number | 261951-87-5 | [5][7][8] |

| Molecular Formula | C₉H₆F₃NO | [5][7][9] |

| Molecular Weight | 201.15 g/mol | [5][7][8] |

| Appearance | White to yellow solid | [8] |

| Melting Point | 98-100 °C | [7][8] |

| Boiling Point | 288.09 °C (Predicted) | [10] |

| Solubility | Soluble in polar organic solvents | [5] |

| XlogP (Predicted) | 2.5 | [11] |

| InChI Key | FLHQJZPLFRIGOT-UHFFFAOYSA-N | [5][7] |

| SMILES | COc1ccc(C#N)cc1C(F)(F)F | [7][10] |

Structural Diagram

Caption: 2D Structure of this compound.

Experimental Protocols for Key Physicochemical Parameters

To ensure scientific integrity, the experimental determination of properties like lipophilicity, acidity, and thermal stability must follow validated protocols. Here, we detail the standard methodologies and the scientific rationale behind their selection.

Lipophilicity (LogP) Determination

Causality: Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design. It governs a molecule's ability to cross biological membranes, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[12] An optimal LogP value, typically between 1 and 5 for oral drugs, is essential for bioavailability.

Methodology: Shake-Flask Method The shake-flask method is the universally recognized "gold standard" for its direct and accurate measurement of partitioning.[13]

Step-by-Step Protocol:

-

Phase Preparation: Prepare mutually saturated solutions of n-octanol (the organic phase) and a phosphate-buffered saline (PBS) at pH 7.4 (the aqueous phase) to mimic physiological conditions.[12]

-

Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the biphasic system.[12]

-

Equilibration: Vigorously agitate the mixture for a set period (e.g., 1 hour) at a constant temperature to ensure the compound reaches partition equilibrium between the two phases.[12][14]

-

Phase Separation: Centrifuge the sample to achieve a clean and complete separation of the n-octanol and aqueous layers.[14]

-

Quantification: Carefully extract an aliquot from each phase and determine the concentration of the analyte. Given the compound's structure, ¹⁹F NMR is a highly effective quantification method, as the trifluoromethyl group provides a distinct and interference-free signal.[15] Alternatively, LC-MS can be used for its high sensitivity.[12]

-

Calculation: The LogP value is calculated using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).[16]

Caption: Workflow for LogP Determination via Shake-Flask Method.

Acidity/Basicity (pKa) Determination

Causality: The pKa value defines the ionization state of a molecule at a given pH. This is crucial as ionization dramatically affects a compound's solubility, membrane permeability, and ability to interact with its biological target. While the nitrile group is extremely weakly basic, experimental verification is essential for building a complete physicochemical profile.

Methodology: Potentiometric Titration Potentiometric titration is a highly precise and reliable technique for determining pKa values.[17][18]

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[17]

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mM) in an aqueous medium containing a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[17]

-

Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen) to eliminate dissolved carbon dioxide, which can interfere with the titration of weak bases.[17]

-

Titration: Place the solution in a temperature-controlled vessel. Incrementally add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.[17]

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[19][20]

-

Validation: Perform a minimum of three replicate titrations to ensure the reproducibility and accuracy of the result.[17]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Thermal Stability Assessment

Causality: Understanding a compound's thermal stability is vital for defining appropriate conditions for storage, handling, and formulation. Thermal decomposition can lead to loss of potency and the formation of impurities.

Methodology: Thermogravimetric Analysis (TGA) TGA is the method of choice for quantitatively measuring changes in a material's mass as a function of temperature.[21][22]

Step-by-Step Protocol:

-

Sample Preparation: Place a small, accurately weighed quantity of this compound into a TGA sample pan.

-

Instrument Setup: Place the pan in the TGA furnace. Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen to assess thermal stability, or air to assess oxidative stability).[23]

-

Data Acquisition: The instrument continuously measures and records the sample's mass as the temperature increases.[21]

-

Analysis: The output is a TGA curve plotting percent mass loss versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition. This data is crucial for determining the maximum safe handling temperature.[21][23]

Caption: Workflow for Thermal Stability Assessment using TGA.

Chemical Reactivity and Storage

The chemical behavior of this compound is dictated by its functional groups.

-

Stability: The trifluoromethyl group is exceptionally stable and metabolically robust. The aromatic ring provides general stability. For optimal long-term use, the compound should be stored in a dry, sealed container at room temperature.[8]

-

Reactivity: The nitrile group is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to a wide range of derivatives.[1] The aromatic ring is subject to electrophilic substitution, with the directing effects of the substituents influencing the position of further functionalization.

Conclusion

This compound is a compound with a well-defined physicochemical profile that makes it highly valuable for modern chemical synthesis. Its measured melting point, predicted high boiling point, and solid-state form indicate good thermal stability for typical laboratory applications. The presence of the trifluoromethyl group confers enhanced lipophilicity and metabolic resistance, properties that are highly sought after in the design of new bioactive molecules. The protocols outlined in this guide provide a robust framework for the experimental validation of its key properties, ensuring data integrity and reproducibility for researchers in drug discovery, materials science, and agrochemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Buy 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 261951-87-5: 4-Methoxy-3-trifluoromethylbenzonitrile [cymitquimica.com]

- 6. 4-Methoxybenzonitrile | Alzchem Group [alzchem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. This compound CAS#: 261951-87-5 [m.chemicalbook.com]

- 9. This compound, 97+% CAS#: [amp.chemicalbook.com]

- 10. chem-casts.com [chem-casts.com]

- 11. PubChemLite - this compound (C9H6F3NO) [pubchemlite.lcsb.uni.lu]

- 12. enamine.net [enamine.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. bio-protocol.org [bio-protocol.org]

- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 16. acdlabs.com [acdlabs.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 22. azom.com [azom.com]

- 23. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

A Technical Guide to the Synthesis of 4-Methoxy-3-(trifluoromethyl)benzonitrile via the Sandmeyer Reaction

Foreword

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, remains a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the transformation of primary aromatic amines into a wide array of functionalized arenes.[1][2] Its capacity to introduce halides, cyanide, and other functionalities allows for synthetic routes that are often not feasible through direct electrophilic aromatic substitution.[3] This guide provides an in-depth technical examination of the Sandmeyer reaction, specifically focusing on the synthesis of 4-Methoxy-3-(trifluoromethyl)benzonitrile, a key building block in the development of pharmaceuticals and advanced materials. We will explore the underlying mechanism, present a detailed experimental protocol, discuss critical process parameters, and emphasize the stringent safety protocols required for this powerful transformation.

The Mechanistic Underpinnings of the Sandmeyer Cyanation

The Sandmeyer reaction is a two-stage process, beginning with the conversion of a primary arylamine to a diazonium salt, which is then subjected to a copper(I)-catalyzed nucleophilic substitution.[3] The overall transformation is an example of a radical-nucleophilic aromatic substitution (SRNAr).[1][2]

Stage 1: Diazotization

The initial step is the diazotization of the primary amine, in this case, 4-amino-2-(trifluoromethyl)anisole. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid.[4]

Key Causality: The reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the resulting arenediazonium salt.[5] These intermediates are notoriously unstable at higher temperatures and can decompose violently if isolated in a dry state.[6] The strong acid protonates nitrous acid, forming the nitrosonium ion (NO⁺), the key electrophile that reacts with the nucleophilic amine.

Stage 2: Copper(I)-Catalyzed Radical Substitution

The core of the Sandmeyer reaction is the copper(I)-catalyzed conversion of the diazonium salt. The mechanism proceeds via a single-electron transfer (SET) from the copper(I) cyanide to the diazonium salt.[5]

-

Single-Electron Transfer (SET): The Cu(I) species donates an electron to the diazonium salt, leading to the formation of an aryl diazo radical and a Cu(II) species.

-

Dediazoniation: The highly unstable diazo radical rapidly loses a molecule of dinitrogen gas (N₂) to form a highly reactive aryl radical.[2][3] The release of this thermodynamically stable gas is a major driving force for the reaction.

-

Nucleophilic Transfer: The aryl radical then reacts with the copper(II) species, abstracting the cyanide ligand to form the desired this compound. This step regenerates the catalytically active Cu(I) species, allowing the cycle to continue.[1][3]

The detection of biaryl byproducts in some Sandmeyer reactions provides strong evidence for the existence of this free radical mechanism.[1][2]

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and explanations for each manipulation. Adherence to these steps is critical for both yield and safety.

Reagent and Equipment Summary

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 4-Amino-2-(trifluoromethyl)anisole | 191.15 | 50.0 | 9.56 g | 1.0 |

| Concentrated HCl (37%) | 36.46 | ~150 | ~15 mL | ~3.0 |

| Sodium Nitrite (NaNO₂) | 69.00 | 52.5 | 3.62 g | 1.05 |

| Copper(I) Cyanide (CuCN) | 89.56 | 55.0 | 4.93 g | 1.1 |

| Sodium Cyanide (NaCN) | 49.01 | 55.0 | 2.70 g | 1.1 |

| Deionized Water | 18.02 | - | ~100 mL | - |

| Toluene | 92.14 | - | ~150 mL | - |

| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | - |

Equipment: 3-neck round-bottom flask, mechanical stirrer, dropping funnel, thermometer, ice-salt bath, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Methodology

Part A: Diazotization of 4-Amino-2-(trifluoromethyl)anisole

-

Amine Solution Preparation: In a 500 mL 3-neck flask equipped with a mechanical stirrer and thermometer, combine 9.56 g (50.0 mmol) of 4-amino-2-(trifluoromethyl)anisole with 50 mL of water and 15 mL of concentrated HCl. Stir to form a fine slurry of the amine hydrochloride salt.

-

Cooling: Immerse the flask in an ice-salt bath and cool the slurry to 0 °C with vigorous stirring. It is critical to maintain the temperature between 0 and 5 °C for the entire diazotization process.[6]

-

Nitrite Addition: Dissolve 3.62 g (52.5 mmol) of sodium nitrite in 20 mL of cold water. Transfer this solution to a dropping funnel. Add the nitrite solution dropwise to the cold amine slurry over 30-45 minutes. The rate of addition must be controlled to prevent the temperature from exceeding 5 °C.

-

Completion Check: After the addition is complete, continue stirring for an additional 30 minutes in the ice bath. To validate completion, dip a glass rod into the solution and touch it to starch-iodide paper. A positive test (immediate blue-black color) indicates the presence of excess nitrous acid and thus the completion of diazotization.[7] The resulting pale yellow solution of the diazonium salt is highly unstable and must be used immediately.

Part B: Sandmeyer Cyanation

-

Cyanocuprate Preparation: (EXTREME CAUTION: Perform in a certified chemical fume hood. Cyanides are highly toxic.) In a separate 1 L flask, dissolve 4.93 g (55.0 mmol) of CuCN and 2.70 g (55.0 mmol) of NaCN in 30 mL of water. Gently warm the mixture to ~50-60 °C to facilitate the dissolution and formation of the soluble sodium dicyanocuprate(I) complex. Cool this solution to room temperature and then add 50 mL of toluene.

-

Sandmeyer Reaction: Slowly, and in portions, add the cold diazonium salt solution from Part A to the vigorously stirred cyanocuprate/toluene mixture. This addition should be done carefully as it is accompanied by vigorous evolution of nitrogen gas. Control the rate of addition to maintain a steady effervescence.

-

Reaction Drive: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, gently heat the mixture to 50-60 °C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of toluene.

-

Neutralization and Washing: Combine the organic layers and wash them sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any residual acid), and finally 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Critical Process Parameters and Safety Imperatives

The success and safety of the Sandmeyer reaction hinge on meticulous control over several parameters.

Trustworthiness: A Self-Validating Safety System

-

Diazonium Salt Stability: The paramount safety concern is the explosive nature of diazonium salts when dry.[6] This protocol is designed to mitigate this risk by ensuring the salt is generated and consumed in situ in a cold aqueous solution, never allowing for its isolation. The strict temperature control below 5 °C is not just for yield, but is a critical safety parameter to prevent uncontrolled decomposition.[5][6]

-

Cyanide Handling: Copper(I) cyanide and sodium cyanide are acutely toxic. All manipulations must occur within a certified chemical fume hood. The most significant risk is the generation of hydrogen cyanide (HCN) gas, which can occur if the cyanide solution is acidified. The protocol explicitly adds the acidic diazonium solution to the basic/neutral cyanide solution to prevent this.

-

Gas Evolution: The reaction produces a large volume of nitrogen gas. The apparatus must be open to the atmosphere (e.g., via a condenser) to prevent pressure buildup.

-

Waste Disposal: All aqueous waste containing cyanide must be treated with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions to convert toxic cyanide into less harmful cyanate before disposal.

Causality in Experimental Choices

-

Choice of Cyanide Source: While CuCN is the classic reagent, the addition of NaCN or KCN is a field-proven technique. It forms a more soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which enhances the rate and efficiency of the electron transfer step.

-

Solvent System: The use of a biphasic water/toluene system in the Sandmeyer step is advantageous. The diazonium salt resides in the aqueous phase, while the organic product is extracted into the toluene phase as it forms, simplifying the subsequent work-up.

-

Temperature Profile: The initial low temperature controls the stability of the diazonium salt. The subsequent gentle heating ensures the reaction proceeds to completion, as the rate of decomposition of the diazonium salt to the aryl radical can be slow at 0 °C.

Conclusion

The Sandmeyer reaction is a powerful and indispensable tool for aromatic functionalization. The synthesis of this compound exemplifies its utility in constructing molecules with specific and complex substitution patterns that are valuable in drug discovery and materials science. By understanding the radical-based mechanism, adhering to a rigorously controlled and validated protocol, and prioritizing the inherent safety demands of handling diazonium salts and cyanides, researchers can reliably and safely leverage this classic reaction to advance their synthetic goals.

References

"solubility of 4-Methoxy-3-(trifluoromethyl)benzonitrile in organic solvents"

An In-Depth Technical Guide to the Solubility of 4-Methoxy-3-(trifluoromethyl)benzonitrile in Organic Solvents

Foreword: Understanding Solubility as a Critical Parameter

In the realms of drug development, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone physicochemical property. It dictates the viability of a compound in formulation, its behavior in reaction media, and its potential for purification and analysis. For researchers and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely academic—it is a critical determinant of a project's trajectory and success. This guide focuses on this compound, a substituted aromatic nitrile with significant potential as a building block in pharmaceutical and agrochemical research. Its unique combination of a methoxy, a trifluoromethyl, and a nitrile group presents a complex and interesting case for solubility analysis. This document provides a deep dive into the theoretical underpinnings of its solubility, predictive assessments in a range of organic solvents, and the definitive experimental protocol for its empirical determination.

Physicochemical Characterization of the Solute

A molecule's intrinsic properties are the primary determinants of its interaction with solvents. This compound is a solid at room temperature, with a relatively high melting point, suggesting significant crystal lattice energy that must be overcome for dissolution to occur.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 261951-87-5 | [1] |

| Molecular Formula | C₉H₆F₃NO | [1][2] |

| Molecular Weight | 201.15 g/mol | [2][3] |

| Melting Point | 98 - 100 °C | [1] |

| Appearance | Solid | [1] |

| SMILES | COc1ccc(C#N)cc1C(F)(F)F | [4] |

Theoretical Solubility Profile: A Structural Analysis

The principle of "like dissolves like" is the guiding tenet for predicting solubility, fundamentally rooted in the nature and magnitude of intermolecular forces between solute and solvent molecules.[5] The structure of this compound offers competing functionalities that influence its solubility.

-

Aromatic System : The core benzene ring is hydrophobic and nonpolar, favoring interactions with aromatic or nonpolar solvents through van der Waals forces and potential π-π stacking.

-

Nitrile Group (-C≡N) : This is a strongly polar functional group with a significant dipole moment. The nitrogen atom possesses a lone pair of electrons, making it an effective hydrogen bond acceptor. This feature is critical for solubility in polar solvents and is known to improve pharmacokinetic properties in drug candidates.[6]

-

Methoxy Group (-OCH₃) : The ether linkage is polar, and the oxygen atom also acts as a hydrogen bond acceptor. This group generally enhances solubility in more polar solvents compared to a simple alkyl group.

-

Trifluoromethyl Group (-CF₃) : This group is highly electron-withdrawing and is considered lipophilic.[7] Its presence can significantly alter the electronic properties of the aromatic ring and increase a molecule's solubility in nonpolar and moderately polar organic solvents.[8]

The interplay between the polar nitrile and methoxy groups and the lipophilic trifluoromethyl group and benzene ring suggests that this compound will exhibit a nuanced solubility profile, likely favoring polar aprotic solvents where dipole-dipole interactions can be maximized without the energetic cost of disrupting strong hydrogen-bonding networks like that of water.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound, 97+% CAS#: [amp.chemicalbook.com]

- 3. CAS 132927-08-3 | 2-Methoxy-4-(trifluoromethyl)benzonitrile - Synblock [synblock.com]

- 4. chem-casts.com [chem-casts.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols: 4-Methoxy-3-(trifluoromethyl)benzonitrile as a Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of therapeutic candidates. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] 4-Methoxy-3-(trifluoromethyl)benzonitrile emerges as a highly valuable and versatile intermediate, offering a unique combination of a trifluoromethyl group, a methoxy moiety, and a reactive nitrile functionality on an aromatic scaffold.

This trifecta of functional groups makes it an attractive starting material for the synthesis of complex molecules, particularly in the development of novel therapeutics. The electron-withdrawing nature of both the trifluoromethyl and nitrile groups activates the benzene ring for certain transformations, while the methoxy group can influence the electronic properties and provide a potential site for further modification.[3] The nitrile group itself is a versatile precursor to a variety of other functionalities, most notably the tetrazole ring, a well-established bioisostere for the carboxylic acid group in drug design.[4][5]

These application notes provide a comprehensive guide to the synthesis and application of this compound, offering detailed protocols and insights into its role as a pivotal intermediate in the construction of pharmaceutically relevant scaffolds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 261951-87-5 | CymitQuimica[3] |

| Molecular Formula | C₉H₆F₃NO | PubChem[4] |

| Molecular Weight | 201.15 g/mol | CymitQuimica[3] |

| Appearance | White Powder | CymitQuimica[3] |

| Melting Point | 98-100 °C | Fluorochem |

| Solubility | Soluble in polar organic solvents | CymitQuimica[3] |

| XlogP (predicted) | 2.5 | PubChem[4] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes the readily available 4-Fluoro-3-(trifluoromethyl)benzonitrile as the starting material. The electron-withdrawing trifluoromethyl and nitrile groups activate the aromatic ring, facilitating the displacement of the fluorine atom by a methoxide nucleophile.[6][7]

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol details the synthesis of this compound from 4-Fluoro-3-(trifluoromethyl)benzonitrile.

Materials:

-

4-Fluoro-3-(trifluoromethyl)benzonitrile

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-Fluoro-3-(trifluoromethyl)benzonitrile (1 equivalent) in anhydrous methanol.

-

Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.2 equivalents) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the methanol.

-

Extraction: To the residue, add deionized water and extract with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to afford a white solid.

Application in Pharmaceutical Synthesis: Gateway to Tetrazole-Containing Scaffolds

A primary and highly significant application of this compound in pharmaceutical synthesis is its conversion to the corresponding 5-substituted-1H-tetrazole. The tetrazole moiety is a critical pharmacophore in numerous approved drugs, often serving as a bioisosteric replacement for a carboxylic acid group, which can improve metabolic stability and pharmacokinetic properties.[4][5] The [3+2] cycloaddition reaction of the nitrile with an azide source is a common and effective method for the synthesis of tetrazoles.[8]

Experimental Protocol: Synthesis of 5-(4-methoxy-3-(trifluoromethyl)phenyl)-1H-tetrazole

This protocol outlines the synthesis of the tetrazole derivative from this compound.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Triethylamine hydrochloride (Et₃N·HCl)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Hydrochloric acid (1N)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent), sodium azide (1.5 equivalents), and triethylamine hydrochloride (1.5 equivalents) in toluene.

-

Reaction: Heat the mixture to reflux and maintain for 24-48 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench with deionized water.

-

Extraction and pH Adjustment: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH 2-3 with 1N HCl. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrazole.

-

Purification: The crude 5-(4-methoxy-3-(trifluoromethyl)phenyl)-1H-tetrazole can be purified by recrystallization to afford the final product.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in modern pharmaceutical development. Its unique structural features provide a robust platform for the synthesis of complex, biologically active molecules. The protocols detailed herein offer a practical guide for the synthesis of this key intermediate and its subsequent transformation into a valuable tetrazole-containing scaffold. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the importance of versatile and strategically functionalized building blocks like this compound will undoubtedly increase, paving the way for the discovery of the next generation of medicines.

References

- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. scite.ai [scite.ai]

- 6. learninglink.oup.com [learninglink.oup.com]

- 7. homework.study.com [homework.study.com]

- 8. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]

Application Note: The Strategic Use of 4-Methoxy-3-(trifluoromethyl)benzonitrile in the Synthesis of Advanced Phenylpyrazole Agrochemicals

Abstract

This technical guide details the application of 4-Methoxy-3-(trifluoromethyl)benzonitrile as a pivotal intermediate in the synthesis of next-generation agrochemicals, with a primary focus on the phenylpyrazole class of insecticides. We elucidate the mechanistic rationale behind the selection of this fluorinated building block, highlighting the role of the trifluoromethyl group in enhancing biological efficacy. A comprehensive, field-proven protocol for the synthesis of a core phenylpyrazole structure from a related precursor is provided, offering researchers a validated workflow. This document serves as a practical resource for scientists engaged in pesticide research and development, providing both theoretical grounding and actionable experimental methodologies.

Introduction: The Imperative of Fluorination in Modern Agrochemicals

The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into bioactive molecules is a cornerstone of modern agrochemical design. The CF₃ group is a powerful modulator of a compound's physicochemical properties; it is highly lipophilic, enhancing membrane permeability, and its strong carbon-fluorine bonds increase metabolic stability, leading to greater persistence and efficacy of the active ingredient.[1][2]

Phenylpyrazoles represent a critical class of insecticides that act as potent blockers of the GABA-gated chloride channel in insects, leading to central nervous system disruption and mortality. The renowned insecticide Fipronil is a prime example of this class, characterized by a trifluoromethyl-substituted phenyl ring attached to the pyrazole core.[3] The synthesis of such complex structures relies on the availability of versatile, functionalized aromatic building blocks. This compound is one such key intermediate, offering strategically placed functional groups—a nitrile, a methoxy group, and a trifluoromethyl group—that can be sequentially manipulated to construct the final agrochemical product.[4][5]

Profile of the Core Intermediate: this compound

A thorough understanding of the starting material is fundamental to successful synthesis. The properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 2775296 (CID) | [5] |

| Molecular Formula | C₉H₆F₃NO | [5] |

| Molecular Weight | 201.15 g/mol | [5] |

| Appearance | Off-white to pale yellow solid | - |

| Key Functional Groups | Nitrile (-CN), Methoxy (-OCH₃), Trifluoromethyl (-CF₃) | [5] |

| Synonyms | 4-Cyano-2-(trifluoromethyl)anisole | [5] |

Synthetic Strategy: From Benzonitrile to a Phenylpyrazole Core

Mechanistic Rationale and Strategic Importance

The architecture of this compound is ideal for constructing the "phenyl" portion of a phenylpyrazole insecticide. The synthesis strategy involves leveraging the existing groups and introducing others to build a suitable precursor for pyrazole ring formation.

-

Nitrile Group (-CN): This group is a direct precursor for one of the carbon atoms in the pyrazole ring. In the classical Knorr pyrazole synthesis or related cyclocondensation reactions, the nitrile can participate in the cyclization to form the 3-carbonitrile pyrazole moiety.[6][7]

-

Trifluoromethyl Group (-CF₃): This is the key efficacy-enhancing group and is already in the desired position on the phenyl ring.[1]

-

Methoxy Group (-OCH₃): This group is a versatile handle. It can be cleaved to a hydroxyl group, which can then be converted into other functionalities, such as an amino group via reduction of a nitro group, or halogens, which are common substituents in commercial pesticides like Fipronil (which contains two chlorine atoms).[3]

Proposed Synthetic Pathway to a Key Precursor

The following pathway illustrates how this compound can be converted into a precursor suitable for reaction with a hydrazine derivative to form the phenylpyrazole core. This multi-step conversion is a logical application of its inherent chemical functionalities.

Caption: Proposed conversion of the title compound to a hydrazine precursor.

Protocol: Synthesis of a Phenylpyrazole Insecticide Core